N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide likely involves multiple steps, including the formation of the benzamide core and the introduction of the dioxidotetrahydrothiophenyl and methoxybenzyl groups. Common synthetic methods may include:
Amide Bond Formation: This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base.
Functional Group Introduction: The dioxidotetrahydrothiophenyl group can be introduced via oxidation reactions, while the methoxybenzyl group can be added through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or m-CPBA.
Reducing Agents: NaBH₄, LiAlH₄, or H₂/Pd.
Substitution Reagents: Halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be investigated for its potential biological activity, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-2-methylbenzamide: Lacks the dioxidotetrahydrothiophenyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide: Lacks the methoxybenzyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-methylbenzamide: Lacks the methoxy group on the benzyl moiety.
Uniqueness
The presence of both the dioxidotetrahydrothiophenyl and methoxybenzyl groups in N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide may confer unique chemical and biological properties, such as increased stability, solubility, or specific biological activity.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-methylbenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula and properties:
Property | Value |
---|---|
Molecular Formula | C22H27NO5S |
Molecular Weight | 417.518 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 655.8 ± 55.0 °C at 760 mmHg |
LogP | 2.49 |
This structure features a tetrahydrothiophene moiety, which is known for its role in various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its roles as an inhibitor of key enzymes and its potential anticancer effects.
Tyrosinase Inhibition
One significant area of research has focused on the compound's ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to applications in skin whitening agents and treatments for hyperpigmentation disorders.
- Mechanism of Action : The compound exhibits competitive inhibition against tyrosinase, as demonstrated by molecular docking studies that reveal interactions with the enzyme's active site .
Antioxidant Activity
Research has indicated that derivatives of this compound may possess antioxidant properties, which are crucial in combating oxidative stress-related diseases.
- Case Study : A study evaluated various derivatives for their antioxidant activity using the DPPH assay, showing that certain modifications to the benzamide structure enhanced this property significantly .
Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of this compound and evaluated their biological activities:
- Findings : Among the synthesized compounds, several exhibited significant inhibitory effects on tyrosinase with IC50 values comparable to established inhibitors . The best-performing derivative showed an IC50 value of approximately 12 µM.
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the binding interactions between the compound and tyrosinase:
Properties
Molecular Formula |
C20H23NO4S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H23NO4S/c1-15-5-3-4-6-19(15)20(22)21(17-11-12-26(23,24)14-17)13-16-7-9-18(25-2)10-8-16/h3-10,17H,11-14H2,1-2H3 |
InChI Key |
TVDJKSYQBNDQBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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